3-Dimethylaminobenzoic anhydride
Description
Contextualization within Anhydride (B1165640) Chemistry Research
Acid anhydrides are a well-established class of compounds in organic chemistry, primarily recognized as effective acylating agents. They are pivotal in the formation of esters and amides, fundamental reactions in both academic and industrial settings. Within this broad field, 3-dimethylaminobenzoic anhydride serves as a specialized reagent. Its precursor, 3-(dimethylamino)benzoic acid, has been utilized in various analytical methods, such as in the quantification of peroxidase and manganese peroxidase activity and in the analysis of glucose content from starch and soluble sugar extractions. sigmaaldrich.comsigmaaldrich.com The anhydride form, while less commonly cited, provides a platform for investigating the electronic effects of the dimethylamino substituent on the reactivity of the anhydride linkage.
Research into aromatic carboxylic anhydrides has led to the development of versatile and highly functional reagents for dehydrating condensation reactions. These reagents offer advantages in terms of stability, ease of handling, and high reactivity. The study of substituted benzoic anhydrides, such as this compound, contributes to a deeper understanding of how electronic and steric factors can be modulated to achieve specific outcomes in chemical synthesis. For instance, different benzoic anhydride derivatives are employed in the synthesis of carboxylic esters and lactones, with the choice of anhydride influencing the reaction's efficiency and chemoselectivity. nih.gov
Overview of Structural Features Influencing Reactivity and Stability
The structure of this compound is characterized by two 3-dimethylaminobenzoyl units linked by an oxygen atom. A key feature of this molecule is the presence of two polymorphs, which are different crystalline forms of the same compound. researchgate.netresearchgate.net These polymorphs exhibit distinct solid-state packing arrangements due to differing conformations and intermolecular C-H···O hydrogen-bonding interactions. researchgate.netresearchgate.net
The reactivity of the anhydride is significantly influenced by the electron-donating nature of the dimethylamino group at the meta-position of the benzene (B151609) ring. This group increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbons of the anhydride functionality. This electronic effect can modulate the electrophilicity of the carbonyl carbons, thereby influencing the rate and selectivity of its reactions with nucleophiles.
The stability of this compound is also a point of academic interest. It has been observed as a by-product in reactions intended to couple 3-(dimethylamino)benzoyl chloride with aminopyrimidines. researchgate.net Its formation is suspected to occur from the partial hydrolysis of the acid chloride to the corresponding carboxylic acid, which then reacts with the remaining acid chloride. researchgate.net This pathway highlights the compound's thermodynamic stability under certain reaction conditions.
The crystallographic data for the two polymorphs of this compound provide precise information about its molecular geometry.
Interactive Data Table: Crystallographic Data for Polymorphs of this compound researchgate.netresearchgate.net
| Property | Polymorph 1 | Polymorph 2 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | C2/c |
| a (Å) | 7.112(3) | 10.892(3) |
| b (Å) | 9.289(4) | 11.855(4) |
| c (Å) | 13.364(5) | 13.164 |
| α (°) | 96.39(2) | 90 |
| β (°) | 104.04(2) | 112.14(3) |
| γ (°) | 107.59(2) | 90 |
| Volume (ų) | 800.0(6) | 1574.5(9) |
| Z | 2 | 4 |
This detailed structural information is crucial for understanding the subtle differences in the solid-state behavior of the molecule and provides a foundation for computational studies on its reactivity and stability.
Properties
IUPAC Name |
[3-(dimethylamino)benzoyl] 3-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19(2)15-9-5-7-13(11-15)17(21)23-18(22)14-8-6-10-16(12-14)20(3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXBMXDDDMXDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675477 | |
| Record name | 3-(Dimethylamino)benzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-50-9 | |
| Record name | 3-(Dimethylamino)benzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DIMETHYLAMINOBENZOIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Formation Pathways of 3 Dimethylaminobenzoic Anhydride
Direct Synthetic Routes from Activated Amides
The direct synthesis of symmetric anhydrides, including 3-Dimethylaminobenzoic anhydride (B1165640), can be achieved through modern methods that utilize activated amides. These routes offer an alternative to traditional methods that often rely on the use of acid chlorides.
Base-Mediated Transformation Processes
A contemporary and efficient method for the synthesis of symmetrical anhydrides involves the base-mediated reaction of activated amides with water. acs.orgnih.gov This process typically utilizes N-acylsaccharins or N-Boc-protected benzamides as the activated amide substrates. acs.orgorganic-chemistry.org The reaction is facilitated by a base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a particularly effective catalyst. nih.govorganic-chemistry.org
The general mechanism involves the C–N bond cleavage of the activated amide in the presence of water, which acts as the nucleophile. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, to yield the corresponding symmetrical anhydride with high efficiency. acs.org This method is notable for being metal-free and avoiding the use of hazardous reagents. organic-chemistry.org
Optimization of Reaction Conditions and Reagent Selection
The success of the base-mediated synthesis of anhydrides from activated amides is highly dependent on the optimization of reaction conditions and the appropriate selection of reagents. Key factors that have been systematically studied include the choice of base, solvent, and the stoichiometry of water.
Research has indicated that DABCO is a superior base for this transformation, leading to high yields of the anhydride product. organic-chemistry.org The choice of solvent also plays a crucial role, with dimethoxyethane (DME) often being the solvent of choice. organic-chemistry.org Optimal results are typically achieved when one equivalent of water is used as the nucleophile for the formation of symmetrical anhydrides. organic-chemistry.org
The substrate scope of this method is broad, accommodating a variety of substituents on the benzoyl moiety. While the reaction tolerates electron-donating groups and halogens, strongly electron-withdrawing groups can impede the reaction progress. organic-chemistry.org For the synthesis of unsymmetrical anhydrides, the methodology can be adapted by substituting water with a carboxylic acid. acs.orgorganic-chemistry.org
Table 1: General Reaction Conditions for Base-Mediated Synthesis of Symmetrical Anhydrides
| Parameter | Condition | Source |
|---|---|---|
| Activated Amide | N-Benzoylsaccharins, N-Boc-protected benzamides | acs.orgorganic-chemistry.org |
| Base | 1,4-diazabicyclo[2.2.2]octane (DABCO) | nih.govorganic-chemistry.org |
| Nucleophile | Water (for symmetrical anhydrides) | acs.orgorganic-chemistry.org |
| Solvent | Dimethoxyethane (DME) | organic-chemistry.org |
| Temperature | 25 °C | acs.org |
| Key Feature | C–N bond cleavage | organic-chemistry.org |
Formation as a By-product in Benzoyl Chloride Reactivity
3-Dimethylaminobenzoic anhydride can also be formed as an unintended by-product in reactions that utilize 3-dimethylaminobenzoyl chloride, particularly when stringent anhydrous conditions are not maintained.
Hydrolysis-Induced Anhydride Formation Mechanisms
The primary mechanism for the formation of this compound as a by-product is the hydrolysis of 3-dimethylaminobenzoyl chloride. researchgate.net In the presence of water, the acid chloride undergoes hydrolysis to form 3-dimethylaminobenzoic acid. This carboxylic acid can then react with a molecule of unreacted 3-dimethylaminobenzoyl chloride. researchgate.netresearchgate.net This subsequent reaction, a nucleophilic acyl substitution, results in the formation of the symmetrical this compound and hydrochloric acid. researchgate.net
This formation pathway is a common issue in reactions where acid chlorides are used in the presence of nucleophiles like amines to form amides, especially if the reaction is not conducted under strictly anhydrous conditions. researchgate.netresearchgate.net
Influence of Reaction Environment on By-product Generation
The reaction environment significantly influences the extent of by-product formation. The most critical factor is the presence of moisture in the reaction system. Incomplete drying of solvents, such as dichloromethane (B109758), can lead to the partial hydrolysis of the acid chloride, thereby initiating the cascade to the anhydride by-product. researchgate.net
In a documented instance, two different crystalline polymorphs of this compound were isolated as by-products during the attempted coupling of 3-dimethylaminobenzoyl chloride with heterocyclic amines. researchgate.net The formation of the anhydride was attributed to the suspected incomplete drying of the dichloromethane solvent. The presence of a base, such as triethylamine, which is added to neutralize the HCl produced during the intended amidation reaction, can also influence the reaction landscape, though its specific role in the conformation of the resulting anhydride by-product is not fully understood. researchgate.net
Table 2: Factors Influencing By-product Formation of this compound
| Factor | Influence | Source |
|---|---|---|
| Presence of Water | Leads to hydrolysis of 3-dimethylaminobenzoyl chloride to 3-dimethylaminobenzoic acid. | researchgate.netresearchgate.net |
| Incompletely Dried Solvent | A source of water, promoting hydrolysis and subsequent anhydride formation. | researchgate.net |
| Unreacted Acid Chloride | Reacts with the in-situ formed carboxylic acid to produce the anhydride. | researchgate.netresearchgate.net |
| Reaction Temperature | Can influence the rate of both the desired reaction and the by-product formation. | |
| Presence of Base | Neutralizes HCl, but its role in anhydride conformation is not fully elucidated. | researchgate.net |
Advanced Structural Characterization of 3 Dimethylaminobenzoic Anhydride
Crystalline Polymorphism and Solid-State Architecture
Research has successfully identified and characterized two distinct polymorphic forms of 3-Dimethylaminobenzoic anhydride (B1165640), designated as polymorph (1) and polymorph (2). researchgate.net These polymorphs were isolated as by-products and were distinguished through single crystal X-ray diffraction analysis. researchgate.net The two forms exhibit different melting points, with polymorph (1) melting at 105–106°C and polymorph (2) at 111–113°C. researchgate.net This difference in physical properties is a direct consequence of their unique crystal packing and intermolecular forces.
The two polymorphs of 3-Dimethylaminobenzoic anhydride belong to different crystal systems, each defined by a unique set of unit cell parameters and a specific space group. researchgate.net
Polymorph (1) crystallizes in the triclinic crystal system, belonging to the Pī space group. In contrast, polymorph (2) adopts a monoclinic crystal system with the space group C2/c. researchgate.net The fundamental difference in their crystal symmetry is that for polymorph (2), the central oxygen atom is located on a twofold crystallographic axis, whereas the entire molecule of polymorph (1) resides in the asymmetric unit. researchgate.net
A detailed comparison of their crystallographic data is presented below:
| Parameter | Polymorph (1) | Polymorph (2) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | Pī | C2/c |
| a (Å) | 7.112(3) | 10.892(3) |
| b (Å) | 9.289(4) | 11.855(4) |
| c (Å) | 13.364(5) | 13.164 |
| α (°) ** | 96.39(2) | 90 |
| β (°) | 104.04(2) | 112.14(3) |
| γ (°) | 107.59(2) | 90 |
| Volume (ų) ** | 800.0(6) | 1574.5(9) |
| Z | 2 | 4 |
Data sourced from a single crystal X-ray diffraction analysis. researchgate.net
Conformational Analysis and Molecular Geometry in the Solid State
The existence of two polymorphs is a direct result of the different conformations adopted by the this compound molecule in the solid state. researchgate.net
The conformational differences between the two polymorphs can be quantified by examining the dihedral angles within the molecule. The flexibility of the anhydride bridge and the rotation of the dimethylaminobenzoyl groups relative to each other lead to distinct molecular shapes. These variations in dihedral angles result in different levels of torsional strain within each polymorph, influencing their relative stabilities and solid-state packing.
The specific conformations of the polymorphs are stabilized by a network of intramolecular interactions. These non-covalent interactions, such as steric effects between the dimethylamino groups and the carbonyl groups, play a crucial role in dictating the preferred molecular geometry in the crystalline state.
Intermolecular Interactions and Solid-State Packing Arrangements
The differing conformations of the two polymorphs give rise to markedly different solid-state packing arrangements. researchgate.net These arrangements are governed by a variety of intermolecular forces, primarily C-H···O hydrogen bonds. The nature and geometry of these hydrogen-bonding associations are distinct for each polymorph, leading to unique three-dimensional crystal lattices. researchgate.net This variation in intermolecular connectivity is a key factor responsible for the observed polymorphism and the differences in the physical properties of the two crystal forms. researchgate.net
The Defining Influence of C–H Hydrogen Bonding in Crystal Packing
Detailed single-crystal X-ray diffraction analysis has unveiled that this compound can exist in at least two polymorphic forms, each distinguished by unique conformational and hydrogen-bonding patterns that lead to markedly different solid-state arrangements. researchgate.netpublish.csiro.au These differing structures underscore the significance of C–H···O and C–H···π hydrogen bonds in the crystal engineering of this molecule.
In the triclinic polymorph (Polymorph 1), a distinct intermolecular C–H···O hydrogen bond is observed. This interaction occurs between the aromatic proton at the 4-position of one phenyl ring and a carbonyl oxygen of the anhydride functionality. researchgate.net This specific hydrogen bond is a key factor in the formation of a stepped-ribbon array within the crystal lattice. researchgate.net
The monoclinic polymorph (Polymorph 2) also features a C–H···O interaction involving a phenyl C-H group and a carbonyl oxygen. This is noted as the most significant intermolecular association in this crystal form. researchgate.net The geometric parameters of these C–H···O hydrogen bonds in both polymorphs are summarized below.
| Polymorph | Donor (D) | Acceptor (A) | D···A Distance (Å) | ∠D-H···A (°) |
| Polymorph 1 | C(11)-H(11) | O(7) | 3.119(2) | 121(3) |
| Polymorph 2 | C(6)-H(6) | O(7) | 3.443(3) | 152(3) |
Table 1: Geometric details of the intermolecular C–H···O hydrogen bonds identified in the two polymorphs of this compound. Data sourced from Lynch et al. (2000). researchgate.net
Probing π-Stacking and Other Non-Covalent Forces
While the role of C–H···O hydrogen bonding is explicitly detailed, the contribution of other non-covalent interactions, such as π-stacking, is also implicit in the described crystal packing. The stepped-ribbon array in Polymorph 1, for instance, suggests the presence of offset π-π interactions between the aromatic rings of adjacent molecules. However, specific geometric parameters for these interactions, such as interplanar and centroid-to-centroid distances, are not extensively reported in the primary literature.
The existence of π-stacking is a common feature in the crystal structures of aromatic compounds, driven by a combination of electrostatic and van der Waals forces. These interactions, along with weaker C–H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are crucial in stabilizing the three-dimensional architecture of molecular crystals.
Spectroscopic and Computational Investigations of 3 Dimethylaminobenzoic Anhydride
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Carbon-13 and Proton NMR Chemical Shift Assignment and Interpretation
A complete analysis would require the acquisition and interpretation of both ¹H and ¹³C NMR spectra. Due to the symmetrical nature of 3-Dimethylaminobenzoic anhydride (B1165640), a specific number of unique signals would be expected in each spectrum.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the dimethylamino groups. The chemical shifts and coupling patterns of the aromatic protons would provide insight into the substitution pattern of the benzene (B151609) rings. The singlet for the N-methyl protons would confirm the presence of the dimethylamino groups.
¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon of the anhydride, the aromatic carbons, and the methyl carbons of the dimethylamino groups. The chemical shift of the carbonyl carbon is particularly diagnostic for the anhydride functional group.
A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| Aromatic C-N | - | 150 - 160 |
| Aromatic C-C=O | - | 130 - 140 |
| C=O | - | 160 - 170 |
| N(CH₃)₂ | 3.0 - 3.2 | 35 - 45 |
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: Would reveal the coupling relationships between adjacent protons in the aromatic rings.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
Advanced Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Elemental Composition Validation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-Dimethylaminobenzoic anhydride, which is C₁₈H₂₀N₂O₃. The calculated monoisotopic mass is 312.1474 Da. Experimental HRMS data would be needed to confirm this value with a high degree of certainty.
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 313.1547 | To be determined |
| [M+Na]⁺ | 335.1366 | To be determined |
Fragmentation Pathway Analysis by Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the anhydride bond and fragmentation of the aromatic rings and dimethylamino groups. A detailed analysis of the MS/MS spectrum is required to propose and confirm these fragmentation patterns.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, key vibrational modes would include:
C=O stretching: The anhydride group typically shows two characteristic carbonyl stretching bands.
C-O stretching: Associated with the anhydride linkage.
C-N stretching: From the dimethylamino group.
Aromatic C-H and C=C stretching: Characteristic of the benzene rings.
An experimental FTIR or Raman spectrum would be necessary to identify the precise frequencies of these vibrations and confirm the presence of the expected functional groups.
| Functional Group | Hypothetical Vibrational Frequency (cm⁻¹) |
| Anhydride C=O stretch (symmetric) | ~1800 - 1850 |
| Anhydride C=O stretch (asymmetric) | ~1740 - 1790 |
| C-O stretch | ~1000 - 1100 |
| Aromatic C=C stretch | ~1450 - 1600 |
| C-N stretch | ~1250 - 1350 |
Fourier-Transform Infrared Spectroscopy Band Assignment
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique to identify functional groups and elucidate the structure of a molecule by analyzing its infrared absorption spectrum. For this compound, characteristic vibrational bands would be expected, arising from its constituent functional groups.
The most prominent features in the FTIR spectrum of an acid anhydride are the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups. In acyclic anhydrides, these typically appear as two distinct bands. For benzoic anhydride, a related, simpler structure, these bands are observed in the region of 1780-1720 cm⁻¹. The presence of the electron-donating dimethylamino group at the meta position in this compound would be expected to influence the electronic environment of the carbonyl groups, potentially shifting these frequencies slightly.
Additionally, the spectrum would exhibit bands corresponding to the C-O-C stretching of the anhydride linkage, typically found in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ range. The C-N stretching of the dimethylamino group would also give rise to a characteristic band, typically in the 1360-1250 cm⁻¹ region.
Table 1: Predicted FTIR Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Asymmetric C=O Stretch | ~1780 |
| Symmetric C=O Stretch | ~1720 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1360 - 1250 |
| C-O-C Stretch | 1100 - 1000 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, the symmetric C=O stretching vibration, which might be weaker in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. The vibrations of the aromatic ring system, particularly the "ring breathing" modes, are also typically strong in Raman spectra. These are often observed in the 1000 cm⁻¹ region. The C-N bond and the methyl groups of the dimethylamino substituent would also have characteristic Raman signals. A comprehensive Raman analysis would aid in confirming the assignments made from the FTIR spectrum and provide a more complete picture of the vibrational modes of the molecule.
Electronic Spectroscopy and Photophysical Behavior
Ultraviolet-Visible Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores within a molecule, or the parts responsible for light absorption, determine the wavelengths at which absorption occurs.
The this compound molecule contains two key chromophoric systems: the benzene ring and the carbonyl groups, which are extended by the dimethylamino substituent. The presence of the electron-donating dimethylamino group in conjugation with the carbonyl group and the benzene ring is expected to give rise to absorption bands in the UV region. For comparison, benzoic acid exhibits absorption maxima around 230 nm and 273 nm, corresponding to π→π* transitions of the benzene ring. The introduction of the dimethylamino group is known to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. Therefore, this compound is predicted to have absorption maxima at longer wavelengths than benzoic acid.
Investigation of Electron Transitions and Chromophoric Properties
The electronic transitions in this compound would primarily be of the π→π* and n→π* types. The intense absorption bands are likely due to π→π* transitions within the substituted benzene rings. The lone pair of electrons on the nitrogen atom of the dimethylamino group and the oxygen atoms of the carbonyl groups can also undergo n→π* transitions. These transitions are typically weaker than π→π* transitions.
The interaction between the dimethylamino group and the benzoic anhydride moiety could potentially lead to intramolecular charge transfer (ICT) character in the excited state. Upon photoexcitation, electron density could shift from the electron-donating dimethylamino group to the electron-withdrawing anhydride portion of the molecule. This ICT character can significantly influence the photophysical properties, such as fluorescence and solvent-dependent spectral shifts (solvatochromism).
Quantum Chemical Calculations and Theoretical Studies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. A DFT calculation for this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide theoretical bond lengths, bond angles, and dihedral angles. Research on the crystal structure of this compound has revealed the existence of at least two different polymorphs, indicating that the molecule can adopt different conformations in the solid state. merckmillipore.com DFT calculations could explore the potential energy surface of the molecule to identify these and other stable conformers.
Once the geometry is optimized, DFT can be used to calculate various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. The distribution of the HOMO and LUMO across the molecule would provide insight into the nature of the electronic transitions, confirming the roles of the dimethylamino and anhydride groups as electron-donating and -accepting moieties, respectively. Furthermore, theoretical vibrational frequencies can be calculated using DFT, which can then be compared with experimental FTIR and Raman data to aid in the assignment of spectral bands.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
The prediction of spectroscopic parameters through computational methods provides a powerful, non-destructive approach to characterizing molecular structures and properties before or in conjunction with experimental synthesis and analysis. For this compound, methods based on Density Functional Theory (DFT) are widely employed to achieve reliable predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Typically, the process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p) dergipark.org.trresearchgate.net. Once the minimum energy structure is obtained, further calculations are performed to derive the spectroscopic data. These theoretical spectra offer valuable insights into the electronic and vibrational characteristics of the molecule.
NMR Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are calculated to elucidate the magnetic environment of the nuclei within the anhydride. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for such predictions, performed on the DFT-optimized geometry dergipark.org.tr. Due to the molecule's symmetry, the two 3-dimethylaminobenzoyl moieties are chemically equivalent, simplifying the expected spectrum.
The predicted ¹H NMR spectrum would feature signals corresponding to the N-methyl protons and the four distinct protons on each of the symmetrically equivalent aromatic rings. The predicted ¹³C NMR would similarly show signals for the methyl carbons, the carbonyl carbon of the anhydride linkage, and the six unique aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on computational principles and comparison with the precursor acid.
¹H NMR (Predicted)| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N(CH₃)₂ | ~3.0 - 3.2 | Singlet |
¹³C NMR (Predicted)
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| N(CH₃)₂ | ~40 |
| Aromatic C-H | ~110 - 130 |
| Aromatic C (quaternary) | ~130 - 155 |
Infrared (IR) Spectroscopy
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule from its optimized structure. These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors, thereby improving agreement with experimental data mdpi.com.
The most diagnostic feature in the predicted IR spectrum of this compound is the presence of two strong carbonyl (C=O) stretching bands, which are characteristic of an anhydride linkage. These correspond to the symmetric and asymmetric stretching modes and are expected at higher wavenumbers than the single C=O stretch of the parent carboxylic acid.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Frequency ranges are based on established data for aromatic anhydrides and computational models.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Asymmetric Stretch | 1850 - 1800 | Strong |
| C=O Symmetric Stretch | 1790 - 1740 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1360 - 1250 | Medium |
UV-Vis Spectroscopy
The electronic absorption properties, such as the maximum absorption wavelength (λmax), are predicted using Time-Dependent Density Functional Theory (TD-DFT) nih.govchemrxiv.org. These calculations provide information about the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chromophore in this molecule is the 3-dimethylaminobenzoyl system. The predicted spectrum would primarily show intense absorptions corresponding to π→π* transitions within the aromatic rings.
Table 3: Predicted UV-Vis Absorption Data for this compound Predictions are based on TD-DFT principles for substituted aromatic systems.
| Transition Type | Predicted λmax (nm) |
|---|---|
| π → π* | ~240 - 260 |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species such as intermediates and transition states that are often difficult to observe experimentally. The formation of this compound can be modeled to understand its kinetics and thermodynamics.
A common synthetic route for anhydrides that is amenable to computational modeling is the nucleophilic acyl substitution reaction between an acid chloride and a carboxylate. For this specific anhydride, a plausible pathway involves the reaction of 3-dimethylaminobenzoyl chloride with the sodium salt of 3-dimethylaminobenzoic acid.
The computational investigation of this reaction pathway using DFT involves several key steps:
Geometry Optimization: The equilibrium geometries of the reactants (3-dimethylaminobenzoyl chloride and 3-dimethylaminobenzoate anion), the transition state, and the products (this compound and chloride anion) are calculated to find their lowest energy conformations.
Transition State Search: A transition state (TS) search is conducted to locate the saddle point on the potential energy surface that connects the reactants and products. This structure represents the highest energy barrier of the reaction and typically involves the formation of a transient tetrahedral intermediate.
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable species (reactant, product) will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate researchgate.net.
This systematic approach allows for a detailed reconstruction of the minimum energy path of the reaction, providing a molecular-level understanding of the anhydride formation process.
Table 4: Key Components of a Theoretical Reaction Pathway Calculation for Anhydride Formation This table outlines the theoretical species and parameters calculated in a representative DFT study of the reaction between 3-dimethylaminobenzoyl chloride and 3-dimethylaminobenzoate.
| Species | Key Computational Outputs | Description |
|---|---|---|
| Reactants | Optimized Energy (Ereactants)Zero Imaginary Frequencies | The starting materials of the reaction, 3-dimethylaminobenzoyl chloride and 3-dimethylaminobenzoate, are optimized to their lowest energy state. |
| Transition State (TS) | Optimized Energy (ETS)One Imaginary Frequency | The highest point on the reaction energy profile, representing the energy barrier. The imaginary frequency confirms its nature as a true transition state. |
| Products | Optimized Energy (Eproducts)Zero Imaginary Frequencies | The final species, this compound and a chloride ion, are optimized to their minimum energy structures. |
Chemical Reactivity and Mechanistic Studies of 3 Dimethylaminobenzoic Anhydride
Acylation Reaction Mechanisms
Acylation reactions involving 3-dimethylaminobenzoic anhydride (B1165640) proceed, like other carboxylic anhydrides, through a nucleophilic acyl substitution mechanism. libretexts.orgfiveable.me These reactions are fundamental in organic synthesis for the formation of esters, amides, and other acyl derivatives. fiveable.me
The central pathway for the acylation reactions of 3-dimethylaminobenzoic anhydride is the nucleophilic acyl substitution. This is generally a two-step addition-elimination process. msu.edu
The reactivity of the anhydride is influenced by the electronic properties of the substituent on the aromatic ring. The dimethylamino group is a strong electron-donating group. Through resonance, it increases the electron density on the benzene (B151609) ring, which in turn slightly reduces the electrophilicity of the carbonyl carbons compared to unsubstituted benzoic anhydride. However, being in the meta position, this resonance effect is less pronounced on the carbonyl carbon than it would be in the para position. The inductive effect of the nitrogen atom also plays a role.
A general representation of the nucleophilic acyl substitution mechanism is outlined in the table below.
| Step | Description |
| 1. Nucleophilic Attack | The nucleophile (Nu-H) attacks one of the carbonyl carbons of this compound, leading to the formation of a tetrahedral intermediate. |
| 2. Elimination | The tetrahedral intermediate collapses, and the C-O bond of the leaving group breaks. A 3-dimethylaminobenzoate anion is expelled. |
| 3. Deprotonation | The protonated nucleophilic group is deprotonated, often by the 3-dimethylaminobenzoate anion, to yield the final acylated product and 3-dimethylaminobenzoic acid. |
The rate of acylation is sensitive to the nature of the nucleophile and the solvent. Stronger nucleophiles will react more rapidly. The electron-donating nature of the 3-dimethylamino group is expected to decrease the rate of reaction compared to benzoic anhydride or benzoic anhydrides with electron-withdrawing substituents (like nitro groups), due to the reduced electrophilicity of the carbonyl carbon. researchgate.net
Thermodynamically, these reactions are generally favorable, especially with strong nucleophiles, as the resulting esters or amides are stable compounds.
Hydrolysis and Solvolysis Reactions
This compound, like other anhydrides, is susceptible to hydrolysis—reaction with water—to yield two molecules of the corresponding carboxylic acid, in this case, 3-dimethylaminobenzoic acid. libretexts.orgyoutube.com Solvolysis is the more general term for the reaction with a solvent, such as an alcohol (alcoholysis) or an amine (aminolysis).
The hydrolysis of anhydrides can be significantly accelerated by the presence of acids or bases. viu.ca
Acid-Catalyzed Hydrolysis: In acidic conditions, a proton can protonate one of the carbonyl oxygen atoms. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com Studies on other benzoic anhydrides have shown that the mechanism can shift from A2 (bimolecular) to A1 (unimolecular) with increasing acidity and temperature. rsc.orgrsc.org For this compound, the dimethylamino group can also be protonated in sufficiently acidic solutions, which would turn it into a strong electron-withdrawing group and significantly alter the hydrolysis kinetics.
Rate = k[Anhydride] = (k_N + k_A[H⁺] + k_B[OH⁻])[Anhydride] viu.ca
The table below summarizes the expected effects of substituents on the rate of hydrolysis of benzoic anhydrides, providing context for this compound.
| Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Hydrolysis |
| -NO₂ | Electron-withdrawing | Fastest |
| -Cl | Electron-withdrawing | Fast |
| -H | Neutral (Reference) | Moderate |
| -CH₃ | Electron-donating | Slow |
| -N(CH₃)₂ (at meta-position) | Electron-donating | Slowest |
This table is illustrative and based on general principles of electronic effects in aromatic systems.
The primary reaction intermediate in both acylation and hydrolysis reactions of this compound is the tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. msu.edu While direct spectroscopic observation of this intermediate for this specific anhydride is not documented, its existence is a cornerstone of the accepted mechanism for nucleophilic acyl substitution. fiveable.me
In some cases, particularly in acid-catalyzed reactions, an acylium ion could be considered a potential intermediate, especially under strongly acidic and dehydrating conditions. fiveable.me For benzoic anhydrides, this is more likely with electron-donating substituents that can stabilize the positive charge, although it is generally a high-energy intermediate.
Role in Catalytic Transformations
There is no direct evidence in the reviewed literature of this compound itself being used as a catalyst. However, aromatic carboxylic anhydrides, in general, can be employed as reagents in certain catalytic processes. For instance, they can act as dehydrating condensation agents in esterification reactions, sometimes in conjunction with a Lewis acid or nucleophilic catalyst. tcichemicals.com
In the context of asymmetric synthesis, benzoic anhydride has been used with asymmetric catalysts for the kinetic resolution of racemic alcohols and acids. tcichemicals.com It is conceivable that this compound could be used in similar applications, where its electronic properties might modulate the reactivity and selectivity of the transformation. However, without specific studies, this remains speculative. The formation of this compound has been noted as a by-product in reactions aimed at synthesizing other molecules. researchgate.netresearchgate.net
Potential as an Acylating Agent in Palladium-Catalyzed Decarbonylative Reactions
Palladium-catalyzed decarbonylative coupling reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acid derivatives as acyl sources. While acyl chlorides and esters have been commonly employed, recent research has highlighted the utility of aryl anhydrides as stable and readily available electrophiles in these transformations.
Recent studies have demonstrated the viability of employing aryl anhydrides in palladium-catalyzed decarbonylative alkynylation reactions. nsf.gov A robust catalytic system, typically comprising a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like XantPhos, has been shown to effectively promote the coupling of aryl anhydrides with terminal alkynes. nsf.gov The reaction proceeds via a decarbonylative pathway, where the anhydride serves as the acylating agent, ultimately leading to the formation of internal alkynes. nsf.gov A key aspect of this methodology is the use of a nucleophilic additive, such as 4-(dimethylamino)pyridine (DMAP), which is believed to facilitate the reaction. nsf.gov
Given these findings, it is highly plausible that this compound could serve as a competent acylating agent in similar palladium-catalyzed decarbonylative reactions. The presence of the electron-donating dimethylamino group at the meta-position of the benzene ring is anticipated to influence the reactivity of the anhydride. This substituent may impact the rate of oxidative addition to the palladium(0) center and the subsequent decarbonylation step.
A proposed catalytic cycle for the decarbonylative coupling of this compound with a generic nucleophile (Nu) is depicted below. The cycle would likely initiate with the oxidative addition of the anhydride to a Pd(0) complex, followed by decarbonylation to form an arylpalladium(II) intermediate. Subsequent reaction with a nucleophile and reductive elimination would then yield the desired product and regenerate the Pd(0) catalyst.
| Step | Description | Key Intermediates |
| 1 | Oxidative Addition | Aryl(acyl)palladium(II) complex |
| 2 | Decarbonylation | Arylpalladium(II) complex |
| 3 | Nucleophilic Attack/Transmetalation | Aryl(nucleophile)palladium(II) complex |
| 4 | Reductive Elimination | Product and Pd(0) catalyst |
The reaction conditions for such transformations would likely require elevated temperatures, typically in the range of 120-160 °C, and an inert atmosphere. nsf.gov The choice of solvent, ligand, and base would be critical in optimizing the reaction yield and selectivity. While direct experimental data on this compound in this specific context is not yet prevalent in the literature, the established reactivity of other aryl anhydrides provides a strong foundation for its potential application. nsf.gov
Exploration of Anhydride as a Transient Intermediate in Organic Transformations
In many organic reactions, carboxylic anhydrides are not isolated but are instead formed in situ as transient intermediates. This approach is particularly valuable when the corresponding acid chloride is unstable or difficult to handle. This compound can be generated in situ from 3-dimethylaminobenzoic acid using a variety of dehydrating agents.
The formation of the anhydride as a transient species is often a key step in acylation reactions. For instance, the reaction of 3-dimethylaminobenzoic acid with a coupling agent like a carbodiimide (B86325) can lead to the transient formation of the corresponding anhydride, which then acts as the active acylating species. This transient anhydride is highly electrophilic and will readily react with nucleophiles such as alcohols or amines to form the corresponding esters or amides.
The study of such transient species is crucial for understanding reaction mechanisms. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be employed to detect the formation and consumption of the transient anhydride during the course of a reaction. Mechanistic investigations into palladium-catalyzed cross-coupling reactions often involve the detailed analysis of such transient intermediates to elucidate the catalytic cycle. nih.govuvic.ca
The exploration of this compound as a transient intermediate opens up possibilities for its use in a variety of organic transformations beyond simple acylation. For example, its in situ formation could be coupled with palladium-catalyzed processes to achieve novel synthetic outcomes. The understanding and control of the formation and reactivity of this transient species are therefore of significant interest for the development of new synthetic methodologies.
Applications in Advanced Organic Synthesis and Analytical Chemistry
Utilization as an Acylating Reagent in Complex Molecule Construction
As an acylating reagent, 3-Dimethylaminobenzoic anhydride (B1165640) serves as a valuable tool for introducing the 3-dimethylaminobenzoyl group into various molecules. This process, known as acylation, is a cornerstone of organic synthesis, enabling the formation of esters and amides. The anhydride offers a stable and reactive source of the acyl group, often utilized in conjunction with catalysts to facilitate the transformation.
Synthesis of Benzoamide Derivatives and Analogues
3-Dimethylaminobenzoic anhydride is effectively employed in the synthesis of a wide array of benzoamide derivatives. Benzoamides are a significant class of compounds with diverse applications, including in pharmaceuticals and materials science. The reaction typically involves the coupling of the anhydride with a primary or secondary amine. The general mechanism proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding N-substituted 3-dimethylaminobenzamide and 3-dimethylaminobenzoic acid as a byproduct.
While specific examples in the peer-reviewed literature detailing the use of this compound for the synthesis of complex, multi-step natural products are limited, the fundamental reactivity is well-established with related substituted benzoic anhydrides. For instance, studies on other benzoic anhydrides have demonstrated their utility in the efficient synthesis of amides and esters, often with high yields and chemoselectivity, particularly when promoted by basic catalysts. nih.govscirp.orgacs.org
Strategic Integration into Multi-Step Synthetic Sequences
The incorporation of the 3-dimethylaminobenzoyl group can be a strategic maneuver in a multi-step synthesis. This functional group can serve multiple purposes. It can act as a protecting group for amines, temporarily masking their reactivity while other transformations are carried out on the molecule. wikipedia.orglibretexts.org The robust nature of the amide bond formed allows it to withstand a variety of reaction conditions. Subsequently, the protecting group can be removed under specific conditions to reveal the free amine.
Furthermore, the dimethylamino group itself can influence the electronic properties and solubility of the intermediate, which can be advantageous in certain synthetic steps. While explicit documented examples of this compound in the total synthesis of complex natural products are not readily found in broad searches, the principles of using substituted benzoyl groups as protecting groups are a fundamental aspect of organic synthesis. wikipedia.orglibretexts.org
Application in Derivatization Strategies for Analytical Detection
Chemical derivatization is a technique used to modify an analyte to enhance its detection by an analytical instrument. This compound is a promising reagent in this area, particularly for analyses involving mass spectrometry.
Enhancement of Ionization Efficiency in Mass Spectrometry through Derivatization
In electrospray ionization mass spectrometry (ESI-MS), the efficiency with which an analyte is ionized directly impacts the sensitivity of the analysis. Many biomolecules, due to their polarity or low proton affinity, exhibit poor ionization, leading to weak signals. Derivatization with a reagent that introduces a readily ionizable group can significantly enhance the signal intensity.
The tertiary amine of the 3-dimethylaminobenzoyl group is a key feature in this context. It can be readily protonated to form a stable positive ion, thereby increasing the ionization efficiency of the derivatized analyte in positive-ion ESI-MS. This principle is well-documented for derivatizing agents containing dimethylamino or other tertiary amine functionalities. For example, the use of benzoyl chloride, a related acylating agent, has been shown to improve the detection of small molecules in biological samples by LC-MS/MS. nih.govnih.govchromatographyonline.comresearchwithrowan.com The introduction of the benzoyl group increases hydrophobicity, which can improve chromatographic separation on reversed-phase columns, and the presence of an ionizable group boosts the MS signal.
Table 1: General Principles of Derivatization for Enhanced MS Detection
| Analyte Functional Group | Derivatization Strategy | Expected Outcome for MS Analysis |
| Primary/Secondary Amines | Acylation with this compound | Introduction of a readily protonatable tertiary amine, increasing ionization efficiency in positive-ion mode. |
| Alcohols | Esterification with this compound | Increased hydrophobicity for better chromatographic separation; potential for enhanced ionization. |
| Phenols | Esterification with this compound | Similar to alcohols, with improved chromatographic and ionization properties. |
This table illustrates the general principles and expected outcomes. Specific results would require experimental validation.
Quantitative Analysis of Biomolecules via Anhydride Derivatization
The enhanced detection sensitivity achieved through derivatization with reagents like this compound is crucial for the quantitative analysis of low-abundance biomolecules such as neurotransmitters, hormones, and metabolites in complex biological matrices like plasma, urine, and tissue extracts.
While specific, published methods employing this compound for the quantitative analysis of biomolecules are not widely available, the strategy is well-established with analogous reagents. For instance, various derivatization agents are used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify amino acids and other small molecules. libretexts.orgnih.gov The derivatization reaction is typically designed to be rapid, quantitative, and produce a stable product. The resulting derivative is then analyzed by LC-MS/MS, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Table 2: Hypothetical Workflow for Quantitative Analysis of an Amine-Containing Biomolecule
| Step | Procedure | Rationale |
| 1. Sample Preparation | Extraction of the biomolecule from the biological matrix. | To isolate the analyte and remove interfering substances. |
| 2. Derivatization | Reaction of the extracted analyte with this compound under optimized conditions. | To introduce the 3-dimethylaminobenzoyl tag for enhanced MS detection. |
| 3. LC Separation | Separation of the derivatized analyte from excess reagent and byproducts using liquid chromatography. | To ensure that only the target derivative enters the mass spectrometer at a specific time. |
| 4. MS/MS Detection | Detection and fragmentation of the derivatized analyte using a tandem mass spectrometer. | To achieve high selectivity and sensitivity for quantification. |
| 5. Quantification | Comparison of the signal intensity of the analyte to that of a known concentration of an internal standard. | To accurately determine the concentration of the biomolecule in the original sample. |
This table presents a hypothetical workflow based on established derivatization and LC-MS/MS principles.
Role as an Intermediate in Functional Organic Materials Synthesis
The unique electronic properties conferred by the 3-dimethylaminobenzoyl moiety make its parent acid, and by extension the anhydride, valuable precursors in the synthesis of functional organic materials. These materials have potential applications in electronics, photonics, and sensor technology.
Research has shown that aminobenzoic acids can be used to synthesize electroactive polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net For example, polymers derived from aminobenzoic acids can exhibit interesting electrochemical properties, making them suitable for applications such as electrochromic devices, where a material changes color in response to an electrical potential.
More directly, 3-dimethylaminobenzoic acid has been utilized as a ligand in the synthesis of novel lanthanide complexes. researchgate.net These complexes have been studied for their crystal structure, thermodynamic properties, and fluorescence, indicating potential applications in areas like luminescent materials and sensors. The anhydride, as a more reactive form of the acid, could potentially offer an alternative and efficient route to such materials.
While the direct use of this compound in the synthesis of conductive polymers or other large-scale functional materials is not extensively documented, its role as a precursor to the functional 3-dimethylaminobenzoyl unit positions it as a compound of interest for materials scientists.
Precursor in Chromophore and Dye Intermediate Production
This compound, and its parent compound 3-(dimethylamino)benzoic acid, serve as crucial precursors in the synthesis of certain classes of chromophores and dye intermediates. The presence of the dimethylamino group, a strong electron-donating group, meta to the carboxylic function makes this molecule a valuable building block for creating compounds with specific electronic and light-absorbing properties.
A significant application of 3-(dimethylamino)benzoic acid is in the production of triphenylmethane (B1682552) dyes, a class of intensely colored compounds used in various applications, including inks and pigments for pressure-sensitive and thermal recording papers. One of the most notable examples is the synthesis of Crystal Violet Lactone. patsnap.comsci-hub.stgoogle.com In this process, 3-(dimethylamino)benzoic acid is a key reactant in the condensation reaction that forms the colorless leuco base of the dye. patsnap.comgoogle.comgoogle.com
The general synthesis involves the reaction of an aromatic aldehyde with an aniline (B41778) derivative. sci-hub.st In the case of Crystal Violet Lactone, 3-(dimethylamino)benzoic acid is condensed with other components, such as p-dimethylaminobenzaldehyde and N,N-dimethylaniline, in the presence of a strong acid. patsnap.comgoogle.com This reaction leads to the formation of the leuco form of the dye, which is then oxidized to yield the final Crystal Violet Lactone product. patsnap.com This lactone is a chromogenic dye that remains colorless until it reacts with an acidic developer, which causes the lactone ring to open and form the highly conjugated, intensely colored triphenylmethyl cation.
The synthesis of this compound itself can be achieved from 3-(dimethylamino)benzoic acid. One method involves the reaction of the acid with a dehydrating agent. Another reported method describes its formation as a by-product during the coupling of 3-(dimethylamino)benzoyl chloride with heterocyclic amines. In this latter case, incomplete drying of the solvent can lead to the partial hydrolysis of the acid chloride back to the carboxylic acid, which then reacts with the remaining acid chloride to form the anhydride. researchgate.net
The following table lists the key compounds involved in the synthesis of Crystal Violet Lactone, for which this compound is a direct derivative of a primary precursor.
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 3-Dimethylaminobenzoic acid | 99-64-9 | C₉H₁₁NO₂ | Key precursor |
| This compound | 4629-50-9 | C₁₈H₂₀N₂O₃ | Derivative of precursor |
| Crystal Violet Lactone | 1552-42-7 | C₂₆H₂₉N₃O₂ | Final dye product |
| p-Dimethylaminobenzaldehyde | 100-10-7 | C₉H₁₁NO | Reactant |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | Reactant |
Interactive Data Table: Click on the headers to sort the data.
Building Block for Advanced Polymeric Architectures
The reactivity of anhydride groups makes them valuable monomers in the synthesis of various polymers, most notably polyesters and polyamides. The anhydride functionality can readily react with nucleophiles such as diols and diamines in polycondensation reactions to form the respective polymer chains. Aromatic anhydrides, in particular, are precursors to aromatic polymers, which are known for their high thermal stability and mechanical strength.
However, based on a comprehensive review of available scientific literature and patent databases, there is a notable lack of specific research detailing the use of this compound as a monomer for the synthesis of advanced polymeric architectures. While the fundamental reactivity of the anhydride group suggests its potential in polymerization, and various other aromatic anhydrides are employed in the production of high-performance polymers like polyimides and polyesters, specific examples and detailed research findings for polymers derived from this compound are not prominently documented.
The synthesis of aromatic polyamides, for instance, typically involves the polycondensation of aromatic diamines with aromatic diacid chlorides. researchgate.net Similarly, aromatic polyesters can be synthesized through the interfacial polycondensation of aromatic diacid chlorides with aromatic diols. derpharmachemica.com While this compound possesses a reactive anhydride group, its monofunctional nature in terms of this group would necessitate reaction with a difunctional or polyfunctional comonomer to build a polymer chain. The dimethylamino group could potentially be utilized in other polymerization schemes, but this is not a common route for creating advanced polymeric architectures with this specific monomer.
The following table provides a conceptual overview of potential polymer classes that could theoretically be synthesized from anhydride-containing monomers, though specific data for this compound is not available.
| Polymer Class | General Monomers | Potential Repeating Unit Feature |
| Aromatic Polyesters | Aromatic diol + Aromatic dianhydride/diacid chloride | Ester linkages with aromatic rings |
| Aromatic Polyamides | Aromatic diamine + Aromatic dianhydride/diacid chloride | Amide linkages with aromatic rings |
| Poly(amide-anhydrides) | Amino acid derived diacid + Acetic anhydride | Amide and anhydride linkages |
Interactive Data Table: Click on the headers to sort the data.
Future Research Trajectories and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
Future efforts in the synthesis of 3-Dimethylaminobenzoic anhydride (B1165640) will likely prioritize the principles of green chemistry to minimize environmental impact and enhance industrial feasibility. Research is anticipated to move away from traditional methods that may involve hazardous reagents or generate significant waste.
One promising avenue is the exploration of mechanochemical synthesis. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to conventional solution-phase synthesis. birmingham.ac.uk This approach could potentially be applied to the dehydration of 3-dimethylaminobenzoic acid to form the corresponding anhydride, reducing the reliance on volatile organic solvents.
Furthermore, advancements in the synthesis of the precursor, 3-(dimethylamino)benzoic acid, are also leaning towards greener pathways. For instance, processes involving the reductive methylation of 3-aminobenzoic acid using formaldehyde (B43269) in the presence of a reusable catalyst and water as a solvent are being developed. google.com This method avoids the use of more toxic traditional alkylating agents like dimethyl sulfate. google.com Future work will likely focus on optimizing these catalytic systems to improve efficiency and further reduce byproducts.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction kinetics and mechanisms involving 3-Dimethylaminobenzoic anhydride can be achieved through the application of advanced in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reacting species without the need for quenching or sample extraction.
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide valuable data on the consumption of reactants and the formation of products and intermediates during the synthesis of the anhydride or its subsequent reactions. nih.gov For more complex systems, such as solid-state or mechanochemical reactions, time-resolved in-situ synchrotron X-ray diffraction and Raman spectroscopy are powerful tools. birmingham.ac.uk These techniques can elucidate changes in the crystalline structure and chemical bonding as the reaction progresses, offering unprecedented insight into the reaction pathways. birmingham.ac.uk By applying these monitoring techniques, researchers can optimize reaction conditions, identify transient intermediates, and gain a more complete mechanistic picture of reactions involving this compound.
High-Throughput Screening for Novel Reactivity Profiles
High-Throughput Experimentation (HTE) is an emerging paradigm in chemical research that has the potential to rapidly accelerate the discovery of new reactions and applications for this compound. researchgate.net This approach involves the parallel execution of a large number of reactions under varied conditions, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. researchgate.netchemrxiv.org
By employing HTE, researchers can efficiently map the reactivity of this compound with a diverse library of nucleophiles, such as amines, alcohols, and thiols. This would not only identify optimal conditions for known transformations but could also uncover entirely new reactivity profiles. The vast datasets generated from HTE can be used to build predictive models for reaction outcomes, guiding future experimental design. chemrxiv.org This data-driven approach will be instrumental in expanding the synthetic utility of this compound in areas such as medicinal chemistry and materials science.
Computational Design of Functionalized Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with customized properties. Using methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and predict the reactivity of hypothetical molecules before they are synthesized in the lab. mdpi.com
Future research will likely involve the computational design of functionalized this compound derivatives with tailored electronic and steric properties. By introducing different substituents onto the aromatic ring, for example, the reactivity of the anhydride group can be finely tuned. This could lead to the development of new reagents with enhanced selectivity or stability. The structural data from techniques like single-crystal X-ray diffraction, which has been used to characterize polymorphs of this compound, provides an essential foundation for the accuracy of these computational models. researchgate.net
Exploration of its Role in Bioconjugation Chemistry
The field of bioconjugation, which involves the covalent attachment of molecules to biomacromolecules like proteins, is a promising area for the future application of this compound. nih.gov Anhydrides are known to react with nucleophilic residues on proteins, such as the amine group of lysine, to form stable amide bonds. mdpi.com
Future investigations will likely explore the use of this compound as a reagent for protein modification. Its dimethylamino group could serve as a useful handle for further functionalization or as a spectroscopic probe. The development of chemoselective reactions that allow for the precise labeling of proteins under physiological conditions is a key goal in chemical biology. nih.gov Research in this area would involve studying the kinetics and selectivity of the reaction of this compound with various proteins and peptides to assess its suitability as a bioconjugation reagent. This could open up new possibilities for its use in diagnostics, therapeutic development, and the fundamental study of biological systems.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-Dimethylaminobenzoic anhydride in laboratory settings?
- Methodology : Synthesis typically involves acid-catalyzed condensation of 3-dimethylaminobenzoic acid. Key parameters include stoichiometric control (e.g., 2:1 molar ratio of acid to activating agent), use of dehydrating agents like acetic anhydride or thionyl chloride, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR for anhydride peak detection (~1800 cm⁻¹). Post-synthesis, quenching with ice-water and extraction with dichloromethane followed by rotary evaporation are standard purification steps .
Q. How can researchers characterize the purity of this compound using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Confirm the absence of residual carboxylic acid (δ ~10-12 ppm for -COOH) and presence of anhydride carbonyl signals (δ ~160-180 ppm in ¹³C).
- FT-IR : Validate anhydride C=O stretches (~1770-1820 cm⁻¹) and absence of -OH bands (~2500-3500 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities. Electrospray ionization (ESI) in positive mode can confirm molecular ion peaks .
Q. What solvent systems are effective for recrystallizing this compound to achieve high yields?
- Methodology : Solubility studies in polar aprotic solvents (e.g., DMF, DMSO) and mixtures with non-polar solvents (toluene, hexane) are critical. For example, dissolve the crude product in hot ethyl acetate, then slowly add hexane to induce crystallization. Solvent selection should align with Hansen solubility parameters to optimize crystal lattice formation. Post-recrystallization, assess purity via melting point analysis (literature comparison) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Transition-state barriers and thermodynamic stability of adducts (endo vs. exo) can be calculated using CCSD(T) for higher accuracy. Solvent effects (e.g., toluene vs. DMF) should be incorporated via polarizable continuum models (PCM) .
Q. How does varying reaction temperature affect the kinetic parameters of esterification reactions involving this compound?
- Methodology : Conduct time-resolved kinetic studies using in situ FT-IR or NMR to track ester formation. Apply the Eyring equation to derive activation enthalpy (ΔH‡) and entropy (ΔS‡). For example, at 25–80°C, rate constants (k) can be measured via pseudo-first-order kinetics, with Arrhenius plots revealing temperature dependence. Note that higher temperatures may accelerate retro-anhydride reactions, necessitating equilibrium constant adjustments .
Q. What advanced chromatographic techniques can resolve co-eluting impurities in this compound samples?
- Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Two-dimensional LC×LC (e.g., HILIC × RP) enhances peak capacity for complex mixtures. Validate with high-resolution mass spectrometry (HRMS) for exact mass matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
